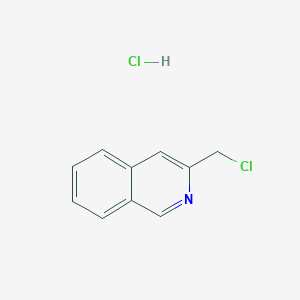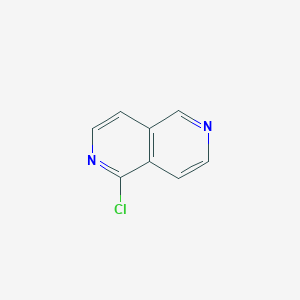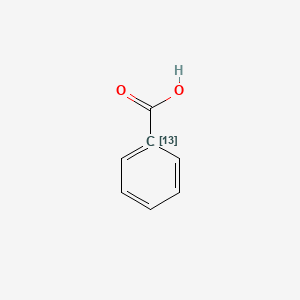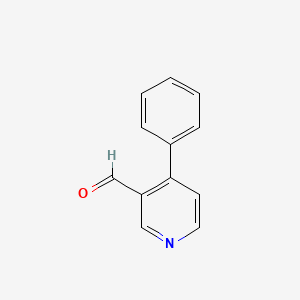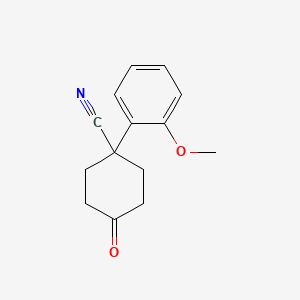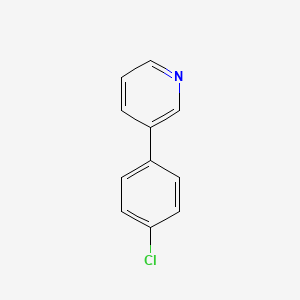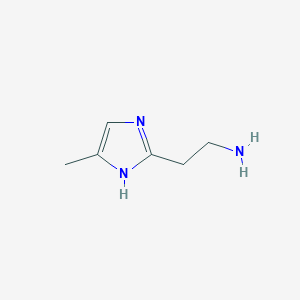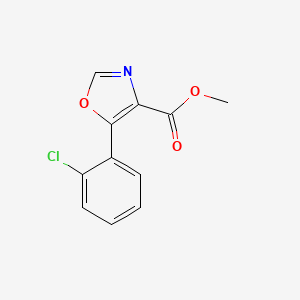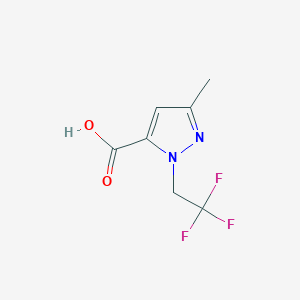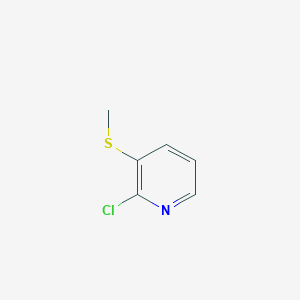
2-Chloro-3-(methylthio)pyridine
説明
2-Chloro-3-(methylthio)pyridine is a chemical compound with the CAS Number: 65753-48-2 . It has a molecular weight of 159.64 and is a liquid at room temperature . It is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(methylthio)pyridine can be represented by the InChI code: 1S/C6H6ClNS/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 . This indicates that the compound consists of a pyridine ring with a chlorine atom and a methylthio group attached to it .Physical And Chemical Properties Analysis
2-Chloro-3-(methylthio)pyridine is a liquid at room temperature . It has a molecular weight of 159.64 and is stored at temperatures between 2-8°C .科学的研究の応用
Synthesis of Heterocyclic Compounds
Research into the synthesis of pyrrolidines, a class of heterocyclic organic compounds with significant biological effects, highlights the importance of heterocyclic chemistry in developing new medicines and industrial materials such as dyes or agrochemical substances. The study of pyrrolidine chemistry, through polar [3+2] cycloaddition reactions, exemplifies the broader utility of 2-Chloro-3-(methylthio)pyridine in synthesizing complex organic structures under mild conditions, leading to potentially valuable biological and industrial applications (Żmigrodzka et al., 2022).
Catalysis and Reaction Optimization
In the realm of synthetic chemistry, the optimization of reaction conditions for the synthesis of pyridyl derivatives is crucial. One study demonstrates the improved synthesis process of 2-Pyridyl tribromomethyl sulfone from 2-methylthiopyridine, showcasing the role of 2-Chloro-3-(methylthio)pyridine derivatives in the efficient and high-yield production of complex molecules, which are pivotal in various chemical manufacturing processes (Zhang Zhen-min, 2014).
Development of Bioactive Compounds
The search for new, highly selective metabotropic glutamate receptor antagonists led to the synthesis of compounds based on the 2-Chloro-3-(methylthio)pyridine structure, demonstrating its significance in the discovery of new therapeutic agents. Such compounds have shown potential in treating neurological conditions, exemplifying the broader implication of 2-Chloro-3-(methylthio)pyridine in medicinal chemistry (Cosford et al., 2003).
Advanced Materials Research
The synthesis of new Tetrathiafulvalene-π-Spacer-Acceptor Derivatives involving 2-Chloro-3-(methylthio)pyridine showcases its utility in materials science, particularly in developing compounds with unique optical and electrochemical properties. These materials have potential applications in electronics and photonics, underscoring the importance of 2-Chloro-3-(methylthio)pyridine in the development of advanced functional materials (Andreu et al., 2000).
Antibacterial Activity
The synthesis and investigation of 1,3,4-oxadiazole thioether derivatives containing 2-Chloro-3-(methylthio)pyridine and their antibacterial activities against Xanthomonas oryzae pv. oryzae illustrate the compound's potential in developing new antibacterial agents. This research highlights the broader implications of 2-Chloro-3-(methylthio)pyridine derivatives in addressing global health challenges by providing new avenues for antibiotic discovery (Song et al., 2017).
Safety and Hazards
2-Chloro-3-(methylthio)pyridine is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
作用機序
Target of Action
2-Chloro-3-(methylthio)pyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-3-(methylthio)pyridine are primarily related to the formation of carbon–carbon bonds . The compound plays a crucial role in the SM coupling reaction, which is used to create new carbon–carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is used in the laboratory setting for the synthesis of other compounds . Therefore, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific conditions of the laboratory procedure.
Result of Action
The result of the action of 2-Chloro-3-(methylthio)pyridine is the formation of new carbon–carbon bonds via the SM coupling reaction . This leads to the synthesis of a variety of organic compounds .
Action Environment
The action of 2-Chloro-3-(methylthio)pyridine is influenced by various environmental factors. For instance, the SM coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagents used in the reaction can impact the efficacy and stability of the compound .
特性
IUPAC Name |
2-chloro-3-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUKNAFHUOPAPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500970 | |
| Record name | 2-Chloro-3-(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(methylthio)pyridine | |
CAS RN |
65753-48-2 | |
| Record name | 2-Chloro-3-(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



